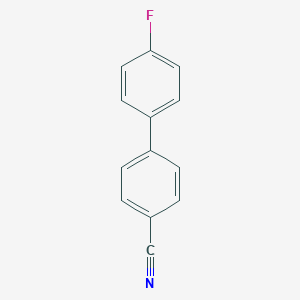

4-(4-Fluorophenyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIGWZMDTRKUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362659 | |

| Record name | 4-(4-Fluorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10540-31-5 | |

| Record name | 4-(4-Fluorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Fluorophenyl)benzonitrile: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)benzonitrile, a biphenyl nitrile compound, has emerged as a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the electronic properties imparted by the fluorine and nitrile functional groups, makes it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. The presence of the polar nitrile group and the electronegative fluorine atom contributes to its moderate polarity.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile, 4-Cyano-4'-fluorobiphenyl | [1] |

| CAS Number | 10540-31-5 | [1] |

| Molecular Formula | C₁₃H₈FN | [1] |

| Molecular Weight | 197.21 g/mol | [1] |

| Melting Point | 112-116 °C | [2] |

| Boiling Point | 329.6 ± 25.0 °C (Predicted) | |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and ethyl acetate. |

Structural Elucidation

The structure of this compound consists of two phenyl rings connected by a single bond. One ring is substituted with a nitrile group (-C≡N) at the 4-position, and the other with a fluorine atom at the 4'-position.

Crystallography

The three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. The crystal structure reveals a largely planar conformation of the biphenyl system.

Crystallographic Data: [1]

-

Crystal System: Orthorhombic

-

Space Group: P b c a

-

Unit Cell Dimensions:

-

a = 22.525 Å

-

b = 11.730 Å

-

c = 7.568 Å

-

α = 90°

-

β = 90°

-

γ = 90°

-

This planarity and defined geometry are crucial for its interaction with biological targets and for its application in materials with specific optical properties.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and purity assessment of this compound. Below are the expected characteristic spectral features.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the eight protons on the biphenyl core. The protons on the fluorinated ring will exhibit coupling to the ¹⁹F nucleus.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the 13 carbon atoms in the molecule. The carbon atoms of the fluorinated ring will show coupling with the ¹⁹F nucleus. The nitrile carbon will appear in the characteristic downfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key vibrational frequencies include:

-

C≡N stretch: A sharp, intense band around 2220-2240 cm⁻¹.

-

C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 197.

Synthesis of this compound

The most common and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Suzuki-Miyaura Coupling: Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., a brominated or iodinated benzene derivative) to form a Pd(II) complex.

-

Transmetalation: The organic group from the organoboron species (e.g., a boronic acid or ester) is transferred to the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The choice of a palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. The robustness of the Suzuki-Miyaura coupling allows for a wide range of functional groups to be present in the starting materials, making it a preferred method in complex molecule synthesis.

Detailed Experimental Protocol (Illustrative Example)

This protocol is provided as an illustrative example and may require optimization.

Materials:

-

4-Cyanophenylboronic acid

-

1-Fluoro-4-iodobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-cyanophenylboronic acid (1.2 equivalents), 1-fluoro-4-iodobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of this compound make it a valuable scaffold in several areas of research and development.

Privileged Scaffold in Medicinal Chemistry

The biphenyl moiety is considered a "privileged scaffold" in drug design, as it is found in numerous biologically active compounds.[3][4] The this compound core serves as a key building block for the synthesis of therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups.

Menin-MLL Inhibitors for Leukemia Treatment

A prominent application of the this compound scaffold is in the development of inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[5][6] This interaction is a critical driver in certain types of acute leukemia. Small molecules that incorporate the this compound moiety have been shown to be potent inhibitors of this interaction, leading to the suppression of leukemic cell growth.[5]

Structure-Activity Relationship (SAR) Insights:

-

The 4-fluorophenyl group often occupies a hydrophobic pocket in the target protein, and the fluorine atom can form favorable interactions, such as with backbone amides.

-

The nitrile group can participate in hydrogen bonding or other polar interactions within the binding site.

-

The rigid biphenyl structure provides a scaffold to correctly orient other pharmacophoric groups for optimal binding.

Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)

The rigid, rod-like shape of this compound is conducive to the formation of liquid crystalline phases. Its derivatives are investigated for their potential use in display technologies. Furthermore, its electronic properties make it a candidate for incorporation into organic light-emitting diodes (OLEDs), contributing to the development of efficient and stable materials for electronic devices.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Codes: Xi (Irritant), N (Dangerous for the environment).

-

Risk Statements: May cause irritation to the respiratory system and skin. Risk of serious damage to eyes. Very toxic to aquatic life with long-lasting effects.

-

Safety Statements: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a versatile and valuable chemical entity with significant potential in both medicinal chemistry and materials science. Its well-defined structure, coupled with its favorable electronic properties, makes it an attractive building block for the design and synthesis of novel compounds with tailored functions. The successful application of this scaffold in the development of potent Menin-MLL inhibitors highlights its importance in the ongoing quest for new therapeutic agents. As synthetic methodologies continue to advance, the utility of this compound and its derivatives is poised to expand into new and exciting areas of scientific research.

References

-

A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein-Protein Interaction. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

- Preparation method for high-purity 4-fluorobenzoylacetonitrile. (2016). Google Patents.

-

Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. (2011). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]

-

Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

- Synthesis and refining method of 4-fluorobenzoylacetonitrile. (n.d.). Google Patents.

-

Benzonitrile, 4-fluoro-. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

Benzonitrile, 4-fluoro-. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses. Retrieved January 9, 2026, from [Link]

- Process for preparing fluorobenzonitriles. (1995). Google Patents.

-

1,1'-Biphenyl, 4-fluoro-. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

-

"Pure shift" 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

-

4-Fluoro-4'-methyl-1,1'-biphenyl. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

4-Fluorobenzonitrile. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

4-Fluoro ADB. (2019). SWGDRUG.org. Retrieved January 9, 2026, from [Link]

-

(1,1'-Biphenyl)-4-carbonitrile. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Crystal structure of 2′-[(2′,4′-difluorobiphenyl-4-yl)carbonyl]-1′-phenyl-1′,2′,5′,6′,7′,7a'-hexahydrospiro[indole-3,3′-pyrrolizin]-2(1H)-one. (2015). ResearchGate. Retrieved January 9, 2026, from [Link]

-

A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. (n.d.). Hindawi. Retrieved January 9, 2026, from [Link]

-

Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). MDPI. Retrieved January 9, 2026, from [Link]

Sources

- 1. 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile | C13H8FN | CID 1393040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for C13H8FN biphenyl nitrile compound

An In-depth Technical Guide to the Nomenclature, Synthesis, and Applications of C13H8FN Biphenyl Nitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Fluorinated biphenyl nitrile scaffolds, represented by the molecular formula C13H8FN, are a class of compounds of high interest in medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of a fluorine atom and a nitrile group onto the biphenyl backbone imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and performance in advanced materials. This guide provides a comprehensive overview of the nomenclature, isomerism, synthesis, and characterization of C13H8FN isomers, with a focus on their applications in drug discovery and materials science.

Table of Contents

-

Introduction: The Significance of Fluorinated Biphenyls

-

Nomenclature and Isomerism of C13H8FN

-

Physicochemical Properties of Key Isomers

-

Strategic Synthesis: The Suzuki-Miyaura Coupling

-

Spectroscopic Characterization

-

Applications in Drug Discovery and Materials Science

-

References

Introduction: The Significance of Fluorinated Biphenyls

The introduction of fluorine into organic molecules can profoundly influence their electronic properties, lipophilicity, and metabolic stability.[1] The carbon-fluorine bond is highly polarized and exceptionally strong, which can lead to enhanced binding interactions with biological targets and resistance to metabolic degradation.[1][2] Aromatic fluorinated biphenyl compounds have gained considerable significance in medicinal chemistry, crop protection, biochemistry, and materials science.[3] The nitrile group, on the other hand, is a versatile functional group that can participate in various chemical transformations and can act as a hydrogen bond acceptor, contributing to molecular interactions.

The combination of a fluorine atom and a nitrile group on a biphenyl scaffold results in a molecule with a unique set of properties. These compounds are explored as intermediates for active pharmaceutical ingredients (APIs) and agrochemicals.[4] In materials science, the rigidity and electronic properties of fluorinated biphenyls make them suitable for applications in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).[5]

Nomenclature and Isomerism of C13H8FN

The molecular formula C13H8FN represents several positional isomers of a mono-fluorinated biphenyl carbonitrile. The IUPAC nomenclature for these compounds precisely defines the location of the fluorine and nitrile (-CN) substituents on the biphenyl core. The biphenyl structure consists of two phenyl rings linked by a single bond. One ring is designated as the principal ring (unprimed numbers) and the other as the substituent ring (primed numbers). The principal ring is the one containing the principal functional group, which in this case is the carbonitrile.

The most common isomers include:

-

4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile : The nitrile group is at the 4-position of the principal ring, and the fluorine atom is at the 4'-position of the substituent ring. Its IUPAC name is also 4-(4-fluorophenyl)benzonitrile.[6]

-

3-Fluoro-[1,1'-biphenyl]-4-carbonitrile : Both the fluorine and nitrile groups are on the same ring. The nitrile is at the 4-position and the fluorine at the 3-position. An alternative IUPAC name is 2-fluoro-4-phenylbenzonitrile.[7]

-

Other positional isomers : Numerous other isomers are possible, such as those with the fluorine atom at the 2'- or 3'-positions, or with the nitrile group at the 2- or 3-position. For example, 2-fluoro-4-(5-fluoro-2-methylphenyl)benzaldehyde is a more complex derivative, but illustrates the numbering system.[8]

Caption: General structures of two common C13H8FN isomers.

Physicochemical Properties of Key Isomers

The position of the fluorine atom significantly influences the physicochemical properties of the C13H8FN isomers. These properties, in turn, affect their behavior in biological systems and materials applications.

| Property | 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile | 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile | Reference(s) |

| Molecular Weight | 197.21 g/mol | 197.21 g/mol | [6][7] |

| CAS Number | 10540-31-5 | 503177-15-9 | [6][7] |

| IUPAC Name | This compound | 2-fluoro-4-phenylbenzonitrile | [6][7] |

Strategic Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the synthesis of biphenyl derivatives, including fluorinated biphenyl nitriles.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Experimental Protocol: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

This protocol describes a general procedure for the synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile via a Suzuki-Miyaura coupling.

Reagents:

-

4-bromobenzonitrile

-

4-fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

A suitable base, such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4)

-

A solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

Procedure:

-

In a reaction vessel, combine 4-bromobenzonitrile (1 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the solvent mixture to the vessel.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile.

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Spectroscopic Characterization

The structural elucidation of fluorinated biphenyl nitrile isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

-

¹H NMR : The proton NMR spectrum provides information about the aromatic protons. The chemical shifts and coupling patterns are influenced by the positions of the fluorine and nitrile substituents. For example, in 4-fluorobiphenyl, the protons on the fluorinated ring appear as a triplet around 7.10 ppm, while other aromatic protons appear as multiplets between 7.33 and 7.52 ppm.[9][10]

-

¹³C NMR : The carbon NMR spectrum shows distinct signals for the carbon atoms in the biphenyl system. The carbon attached to the fluorine atom exhibits a characteristic large one-bond coupling constant (¹JCF). For instance, in some fluorinated biphenyls, this coupling constant can be around 245 Hz.[9]

-

¹⁹F NMR : Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds. The chemical shift of the fluorine atom is indicative of its electronic environment. For 4-fluorobiphenyl, the ¹⁹F chemical shift is reported to be in the range of -113 to -115 ppm.[9]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For C13H8FN, a prominent molecular ion peak (M+) is expected.[11] High-resolution mass spectrometry can confirm the elemental composition.

Applications in Drug Discovery and Materials Science

Drug Discovery

The incorporation of fluorine can enhance a drug candidate's metabolic stability and binding affinity.[1][2] Fluorinated biphenyl moieties are found in various therapeutic agents. For example, they are used as building blocks for non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[1] The fluorine substituent can block metabolic sites, improving the pharmacokinetic profile of the drug.[1]

Materials Science

Fluorinated biphenyls are important components in liquid crystals due to their thermal and chemical stability.[3] The polarity and rigidity of the biphenyl nitrile core are beneficial for creating the desired mesophases in liquid crystal displays.[12][13] The introduction of fluorine can modify the dielectric anisotropy and other properties of the liquid crystal material.

Conclusion

The C13H8FN fluorinated biphenyl nitrile scaffold represents a versatile and valuable class of compounds for researchers in drug discovery and materials science. A thorough understanding of their nomenclature, isomerism, and synthetic routes is crucial for their effective utilization. The strategic placement of the fluorine atom and nitrile group allows for the fine-tuning of molecular properties to achieve desired biological activities or material characteristics. The synthetic and analytical methods outlined in this guide provide a solid foundation for the exploration and application of these promising molecules.

References

- The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. (2026-01-07). Google AI Search.

- 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile - PubChem. PubChem.

- 2'-fluoro-4-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile - Chemspace. Chemspace.

- 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile | C13H8FN | CID - PubChem. PubChem.

- Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC.

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - NIH.

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega.

- 3-Fluoro-4-(phenylmethoxy)[1,1'-biphenyl]-2-carbonitrile - ChemicalBook. ChemicalBook.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Royal Society of Chemistry.

- Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries - ResearchGate.

- spectroscopic analysis and comparison of fluorinated biphenyl deriv

- Fluorine in drug discovery: Role, design and case studies.

- Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes - ResearchGate.

- 3,5'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxaldehyde | C14H10F2O | CID - PubChem. PubChem.

- Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Google AI Search.

- 2-Fluoro-4′-formyl[1,1′-biphenyl]-4-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich.

- The Role of Fluorinated Nitriles in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD..

- Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water | Organic Letters - ACS Publications.

- 1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile - PubChem. PubChem.

- 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- 3-Fluoro-3'-formyl-4'-methoxy[1,1'-biphenyl]-4-carbonitrile - ChemicalBook. ChemicalBook.

- (PDF) Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - ResearchGate.

- CAS 873784-26-0 4'-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester. BOC Sciences.

- 4-Fluorobiphenyl 95 324-74-3 - Sigma-Aldrich. Sigma-Aldrich.

- 3-FLUORO[1,1'-BIPHENYL]-4-CARBONITRILE | CAS#:503177-15-9 | Chemsrc. Chemsrc.

- 4′-Octyloxy-4-biphenylcarbonitrile | Liquid Crystal | 52364-73-5 - Ossila. Ossila.

- Pentyloxy)-4-biphenylcarbonitrile liquid crystal nematic, 99 52364-71-3 - Sigma-Aldrich. Sigma-Aldrich.

- Mass spectra of fluorocarbons. Google AI Search.

- 4-Fluoro-3-methoxybenzonitrile | C8H6FNO | CID 2737365 - PubChem. PubChem.

- spectroscopic comparison of inorganic fluoro-complexes - Benchchem. BenchChem.

- 3-Fluoro-4-methoxyphenylacetonitrile | C9H8FNO | CID 136251 - PubChem. PubChem.

- 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem - NIH.

- (1,1'-Biphenyl)-4-carbonitrile | C13H9N | CID 18021 - PubChem - NIH.

- 4 -Heptyl-4-biphenylcarbonitrile 98 41122-71-8 - Sigma-Aldrich. Sigma-Aldrich.

Sources

- 1. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile | C13H8FN | CID 1393040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile | C13H8FN | CID 2763360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxaldehyde | C14H10F2O | CID 54912673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum [chemicalbook.com]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. ossila.com [ossila.com]

- 13. 4 -(Pentyloxy)-4-biphenylcarbonitrile liquid crystal nematic, 99 52364-71-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 4'-fluoro-1,1'-biphenyl-4-carbonitrile

Abstract

This technical guide provides a comprehensive examination of the core physical properties of 4'-fluoro-1,1'-biphenyl-4-carbonitrile (CAS No. 10540-31-5), a key intermediate and a member of the scientifically significant cyanobiphenyl class of liquid crystals. Designed for researchers, materials scientists, and professionals in drug development, this document synthesizes structural data, thermal properties, and solubility characteristics. We present not only the established physical constants but also the detailed experimental methodologies required to validate these properties, grounding the discussion in the principles of analytical chemistry and materials science. This guide aims to serve as an authoritative resource, explaining the causal relationships between molecular structure and macroscopic properties and providing robust, field-proven protocols for characterization.

Introduction: The Significance of a Fluorinated Cyanobiphenyl

4'-fluoro-1,1'-biphenyl-4-carbonitrile belongs to a class of molecules that revolutionized display technology: the cyanobiphenyls. The parent compounds, such as 4'-pentyl-4-cyanobiphenyl (5CB), were among the first room-temperature nematic liquid crystals discovered, paving the way for the modern liquid crystal display (LCD). The defining features of these calamitic (rod-shaped) molecules are a rigid biphenyl core, which promotes anisotropic ordering, and a highly polar nitrile (-C≡N) group, which induces a strong dipole moment crucial for alignment in an electric field.

The introduction of a fluorine atom at the 4'-position, as in the subject compound, is a strategic chemical modification. Fluorine is highly electronegative and sterically small, allowing it to significantly alter molecular properties without introducing bulk. In the context of liquid crystals and advanced materials, such substitutions are known to modulate key parameters including melting point, the stability of the mesophase, dielectric anisotropy, and viscosity. Understanding the precise physical properties of 4'-fluoro-1,1'-biphenyl-4-carbonitrile is therefore critical for its application in creating novel liquid crystal mixtures, developing advanced functional materials, and as a precursor in complex organic synthesis.

Compound Identification and Structure

A precise understanding of a compound begins with its unambiguous identification and molecular structure. The defining characteristics of 4'-fluoro-1,1'-biphenyl-4-carbonitrile are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-(4-fluorophenyl)benzonitrile | [PubChem][CID:1393040] |

| CAS Number | 10540-31-5 | [PubChem][CID:1393040] |

| Molecular Formula | C₁₃H₈FN | [PubChem][CID:1393040] |

| Molecular Weight | 197.21 g/mol | [PubChem][CID:1393040] |

| Chemical Structure | PubChem |

The molecule's structure, featuring a fluorinated phenyl ring linked to a cyanophenyl ring, is the primary determinant of its physical properties. The C-F bond introduces polarity, while the nitrile group creates a strong dipole along the long molecular axis. The biphenyl core provides the rigidity necessary for the formation of ordered phases.

Solid-State and Crystallographic Properties

The arrangement of molecules in the solid state dictates properties such as density, melting point, and solubility. An authoritative study by Gleason et al. provides a definitive look at the crystal structure of this compound.[1]

Crystal System and Molecular Conformation

X-ray diffraction analysis reveals that 4'-fluoro-1,1'-biphenyl-4-carbonitrile crystallizes in the orthorhombic system with the space group Pbca .[1] A key conformational feature of the biphenyl system is the dihedral angle (twist angle) between the two phenyl rings. In the solid state, this angle is 30.28° .[1] This non-planar conformation is a result of the balance between intramolecular steric hindrance of the ortho-hydrogens and intermolecular crystal packing forces that favor dense arrangements. This contrasts with some other biphenyl derivatives which can be planar in the solid state.[1]

| Crystallographic Parameter | Value | Reference |

| Crystal System | Orthorhombic | Gleason, W. B. et al. (1991)[1] |

| Space Group | Pbca | Gleason, W. B. et al. (1991)[1] |

| Calculated Density (Dx) | 1.31 g/cm³ | Gleason, W. B. et al. (1991)[1] |

| Inter-ring Dihedral Angle | 30.28° | Gleason, W. B. et al. (1991)[1] |

Thermal Properties and Phase Transitions

The thermal behavior of a material, particularly one with potential liquid crystalline properties, is its most defining characteristic. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques for elucidating these properties.

Melting Point and Mesophase Transitions

The structure is strongly indicative of liquid crystalline behavior. For cyanobiphenyls, the typical phase sequence upon heating is Crystal (Cr) → Nematic (N) → Isotropic (I). The Cr→N transition is the melting point, and the N→I transition is known as the clearing point. Fluorination is known to affect these transition temperatures.

Expert Insight: The introduction of a terminal fluorine atom on the alkyl or alkoxy chain of cyanobiphenyls generally decreases the transition temperatures and can suppress the formation of more ordered smectic phases in favor of the nematic phase. This is a critical consideration when designing liquid crystal mixtures for specific temperature ranges.

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpies.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 4'-fluoro-1,1'-biphenyl-4-carbonitrile into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment. Prepare an empty, sealed aluminum pan as the reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C).

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a controlled rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min). Causality: A 10 °C/min rate provides a good balance between signal resolution and experimental efficiency. The inert atmosphere prevents oxidative degradation at elevated temperatures.

-

Hold at 150 °C for 2 minutes to ensure complete melting and erase any prior thermal history.

-

Cool the sample from 150 °C back to 25 °C at 10 °C/min.

-

Perform a second heating scan from 25 °C to 150 °C at 10 °C/min. Causality: The second heating scan is crucial as it reveals the thermal properties of the material from a consistent, amorphous or semi-crystalline state, providing more reproducible data.

-

-

Data Analysis: Analyze the second heating curve. The melting point (Tₘ) is determined as the onset temperature of the endothermic peak. The clearing point (T꜀), if a nematic phase is present, will appear as a second, typically smaller, endothermic peak at a higher temperature. The area under each peak corresponds to the enthalpy of the transition (ΔH).

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information on its thermal stability and decomposition profile.

Anticipated Results: For a stable organic molecule like 4'-fluoro-1,1'-biphenyl-4-carbonitrile, the TGA curve is expected to show a flat baseline with negligible mass loss until the onset of thermal decomposition, typically well above its melting and clearing points. For many liquid crystals, this decomposition temperature is often above 250 °C.

Methodology:

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program: Heat the sample from 30 °C to 600 °C at a rate of 20 °C/min under a continuous nitrogen flow. Causality: A faster ramp rate is acceptable for TGA as the primary goal is to identify the onset of decomposition, not resolve fine thermal transitions.

-

Data Analysis: The output is a plot of mass (%) versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Solubility Profile

Solubility is a fundamental property that governs the formulation, purification, and application of a compound. The solubility of 4'-fluoro-1,1'-biphenyl-4-carbonitrile is dictated by its molecular structure: a largely non-polar biphenyl core with two polar functional groups.

Qualitative Solubility

Based on the principle of "like dissolves like," the compound is expected to be:

-

Insoluble in water.

-

Slightly soluble to soluble in polar protic solvents like ethanol and methanol.

-

Freely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone.

-

Freely soluble in chlorinated solvents like chloroform and dichloromethane.

-

Soluble in aromatic solvents like toluene.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of solid 4'-fluoro-1,1'-biphenyl-4-carbonitrile to a series of vials, each containing a known volume of a selected solvent (e.g., water, 95% ethanol, DMSO). Causality: Adding an excess ensures that a saturated solution is formed, which is essential for determining the maximum solubility.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C) for 24-48 hours. Causality: This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to sediment.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter (PTFE for organic solvents) into a clean vial. Causality: Filtration is a critical step to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the filtered sample solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max).

-

Construct a calibration curve (Absorbance vs. Concentration) from the standards.

-

Determine the concentration of the filtered sample solution by interpolating its absorbance on the calibration curve. This concentration represents the solubility.

-

Safety and Handling

As a research chemical, 4'-fluoro-1,1'-biphenyl-4-carbonitrile requires careful handling.

-

Hazard Statements: GHS classifications indicate that this compound may cause skin irritation, serious eye damage, and respiratory irritation. It is also noted as being very toxic to aquatic life.[2]

-

Precautionary Measures: Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust.

Conclusion

4'-fluoro-1,1'-biphenyl-4-carbonitrile is a crystalline solid with a defined orthorhombic structure and a non-planar molecular conformation. Its thermal profile is characteristic of mesogenic compounds, with a melting point around 100 °C and an anticipated nematic liquid crystal phase. The compound exhibits poor solubility in aqueous media but is readily soluble in common organic solvents. The protocols detailed in this guide provide a robust framework for the empirical validation of these critical physical properties, ensuring data integrity for applications in materials science, liquid crystal research, and synthetic chemistry.

References

-

Gleason, W. B., Brostrom, M., Etter, M. C., & Johnson, R. B. (1991). Structure of 4-cyano-4'-fluorobiphenyl. Acta Crystallographica Section C: Crystal Structure Communications, 47(10), 2131–2134. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1393040, 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile. Retrieved January 9, 2026, from [Link].

-

Wang, K., Saha, R., Guchhait, G., Karmakar, T., Salamon, P., Chen, D., Twieg, R. J., & Sharma, A. (2019). Synthesis and properties of fluorine tail-terminated cyanobiphenyls and terphenyls for chemoresponsive liquid crystals. Liquid Crystals, 46(13-15), 2056-2068. [Link]

-

Goodby, J. W., et al. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 825. [Link]

Sources

Molecular weight and formula of 4-(4-Fluorophenyl)benzonitrile

An In-depth Technical Guide to 4-(4-Fluorophenyl)benzonitrile

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal biaryl compound with significant applications in medicinal chemistry and materials science. The document details its fundamental chemical and physical properties, outlines a robust synthetic protocol via Suzuki-Miyaura coupling, and describes standard analytical techniques for its characterization. Furthermore, it explores the compound's role as a key intermediate in the development of novel therapeutics and advanced materials, supported by field-proven insights and authoritative references. This guide is intended for researchers, chemists, and professionals in drug discovery and organic synthesis who require a detailed understanding of this versatile molecule.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name, is a biaryl molecule where a fluorophenyl group is attached to a benzonitrile moiety. The presence of the cyano (-C≡N) group and the fluorine atom significantly influences its electronic properties, reactivity, and biological activity, making it a valuable building block in synthetic chemistry.[1]

Molecular Structure

The structure consists of two phenyl rings linked by a single bond. One ring is substituted with a nitrile group at the para-position (position 4), and the other is substituted with a fluorine atom, also at the para-position (position 4').

Caption: Chemical Structure of this compound.

Key Identifiers and Properties

A summary of the essential quantitative data for this compound is provided below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₈FN | [2][3][4] |

| Molecular Weight | 197.21 g/mol | [2][3][4] |

| CAS Number | 10540-31-5 | [2][3][4][5] |

| IUPAC Name | This compound | [4] |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 112-116 °C | [2][3][5][6] |

| Boiling Point | 329.6 ± 25.0 °C (Predicted) | [3][5] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [3][5] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)C#N)F | [4] |

| InChIKey | URIGWZMDTRKUSJ-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[7]

Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki reaction facilitates the formation of a carbon-carbon bond between an organoboron species (e.g., a boronic acid or ester) and an organic halide or triflate.[7][8] The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 4-bromobenzonitrile).

-

Transmetalation: The organic group from the activated boronic acid (e.g., 4-fluorophenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[7]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[8]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis using 4-bromobenzonitrile and 4-fluorophenylboronic acid.

Materials:

-

4-Bromobenzonitrile

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (solvent system)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromobenzonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dissolve the organic components and transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show complex signals in the aromatic region (typically 7.0-8.0 ppm). The protons on both rings will appear as doublets or multiplets due to coupling with adjacent protons and, for the fluorinated ring, coupling with the ¹⁹F nucleus.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 10 distinct signals for the 13 carbon atoms due to molecular symmetry. The nitrile carbon appears characteristically downfield (~118-120 ppm), while the carbon attached to the fluorine will show a large C-F coupling constant.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional group information. A strong, sharp absorption band around 2220-2230 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. A strong band in the region of 1250-1150 cm⁻¹ corresponds to the C-F stretch.[9][10]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (197.21).[4]

Applications in Research and Development

The unique structural features of this compound make it a highly sought-after intermediate in diverse fields.

Drug Discovery and Medicinal Chemistry

The benzonitrile motif is a known pharmacophore, and its derivatives are explored as inhibitors for various enzymes and receptors.[11][12] The fluorine atom often enhances metabolic stability and membrane permeability, improving the pharmacokinetic profile of drug candidates.[1]

-

Menin-MLL Inhibitors: Derivatives of this compound have been instrumental in the structure-based design of potent and orally bioavailable inhibitors of the Menin-MLL interaction, a key target in certain types of leukemia. The small molecule inhibitor VTP50469 is a notable example derived from this structural class.[1]

-

Enzyme Inhibition: The nitrile group can act as a bioisostere for other functional groups like carbonyls or halogens and can serve as a hydrogen bond acceptor, enabling strong interactions with biological targets.[13]

Materials Science

The rigid, rod-like structure of this biaryl compound is advantageous for applications in advanced materials.

-

Liquid Crystals: Its structural rigidity and aromatic character make it a candidate for inclusion in liquid crystal mixtures used in display technologies.[1]

-

Organic Light-Emitting Diodes (OLEDs): The compound can serve as a building block for more complex organic molecules used in the development of efficient and stable materials for OLEDs.[1]

Caption: Relationship between the structural features of this compound and its applications.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as an irritant and is very toxic to aquatic life with long-lasting effects.[5]

| Hazard Class | GHS Statement |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Damage | H318: Causes serious eye damage. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects. |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Avoid breathing dust or fumes.[5]

-

Prevent release into the environment.[5]

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, establishes it as a fundamental building block in both pharmaceutical and materials science research. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of next-generation technologies and therapeutics.

References

-

4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile. (n.d.). PubChem. [Link]

-

Benzonitrile, 4-fluoro-. (n.d.). NIST Chemistry WebBook. [Link]

-

This compound Basic information. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2021). PMC - NIH. [Link]

Sources

- 1. Buy this compound | 10540-31-5 [smolecule.com]

- 2. This compound | 10540-31-5 [chemicalbook.com]

- 3. 10540-31-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile | C13H8FN | CID 1393040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 10540-31-5 [amp.chemicalbook.com]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Benzonitrile, 4-fluoro- [webbook.nist.gov]

- 10. 4-Fluorobenzonitrile(1194-02-1) IR Spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of Fluorinated Biphenyls: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into the biphenyl scaffold has unlocked a vast and promising landscape for the discovery of novel therapeutics. This technical guide provides an in-depth exploration of the multifaceted biological activities exhibited by fluorinated biphenyl compounds. We will delve into the fundamental principles guiding the use of fluorine in medicinal chemistry, examine a spectrum of biological activities with specific examples, and provide detailed, actionable experimental protocols for their evaluation. This guide is designed for researchers, scientists, and drug development professionals, offering both a comprehensive overview and practical insights to accelerate the journey from compound synthesis to preclinical evaluation. By elucidating the mechanisms of action and the causality behind experimental design, we aim to empower researchers to harness the full potential of this versatile chemical class.

The Power of Synergy: Fluorine and the Biphenyl Scaffold

The biphenyl moiety, with its rigid yet tunable diaryl structure, serves as a privileged scaffold in medicinal chemistry, providing a foundation for interaction with a multitude of biological targets.[1] The introduction of fluorine atoms, the most electronegative element, bestows a unique set of properties that can dramatically enhance the drug-like characteristics of these compounds.[2][3][4]

The strategic placement of fluorine can profoundly influence a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[5][6][7] This can lead to an extended half-life and improved bioavailability.

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic distribution of the biphenyl rings, leading to more potent and selective interactions with target proteins through mechanisms like hydrogen bonding and dipole-dipole interactions.[2][8]

-

Lipophilicity and Membrane Permeability: The introduction of fluorine can modulate the lipophilicity of a compound, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile.[2][8] This can enhance a drug's ability to cross cellular membranes and reach its site of action.

-

Conformational Control: The presence of fluorine can influence the torsional angle between the two phenyl rings of the biphenyl scaffold, locking the molecule into a bioactive conformation.

This synergistic interplay between the biphenyl core and fluorine substituents has led to the development of a diverse array of biologically active molecules, which will be explored in the subsequent sections.

A Spectrum of Biological Activities: From Inflammation to Infection

Fluorinated biphenyl compounds have demonstrated a remarkable breadth of biological activities. The following table summarizes key examples, highlighting their therapeutic potential across various disease areas.

| Compound Class/Example | Biological Activity | Target(s) | Key Findings & Rationale |

| Flurbiprofen and Derivatives | Anti-inflammatory | COX-1 and COX-2 | A well-established NSAID.[9] Fluorination enhances its anti-inflammatory potency.[9] Research focuses on developing derivatives with reduced gastrointestinal side effects. |

| Fluorine-Substituted Biphenyl Methylene Imidazoles | Anticancer (Prostate Cancer) | Cytochrome P450 17A1 (CYP17A1) | Inhibition of CYP17A1 blocks androgen biosynthesis, a key driver of prostate cancer growth.[10] Fluorine substitution has been shown to improve potency and pharmacokinetic properties.[10] |

| Fluorinated NH2-Biphenyl-Diarylpyrimidines (DAPYs) | Antiviral (Anti-HIV) | HIV-1 Reverse Transcriptase (non-nucleoside inhibitor) | The biphenyl moiety interacts with a hydrophobic pocket of the enzyme.[6][11] Fluorination enhances metabolic stability and potency against wild-type and mutant HIV-1 strains.[6] |

| Fluorine- and Trifluoromethyl-Substituted Biphenyls | Antimicrobial (Antibacterial) | Escherichia coli FabH | These compounds show promising activity against various bacterial strains.[12] Molecular docking studies suggest inhibition of the FabH enzyme, which is crucial for bacterial fatty acid synthesis.[12] |

| Various Fluorinated Biphenyls | Anticancer (General) | Various (e.g., aromatase, kinases) | The biphenyl scaffold is a versatile platform for designing inhibitors of various cancer-related targets.[13][14] Fluorination can enhance cell permeability and target engagement. |

In-Depth Analysis of Key Biological Activities and Experimental Evaluation

This section provides a detailed examination of the most prominent biological activities of fluorinated biphenyls, coupled with practical, step-by-step protocols for their in vitro and in vivo evaluation.

Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated biphenyls are exemplified by the widely used NSAID, Flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid].[9] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Caption: Workflow for assessing anti-inflammatory activity.

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

-

Preparation of Reagents:

-

Purified recombinant human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Fluorinated biphenyl test compounds dissolved in DMSO.

-

A colorimetric or fluorometric probe to detect prostaglandin production.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

-

Incubate for a specified time at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further period to allow for prostaglandin production.

-

Stop the reaction and measure the product formation using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.

-

Anticancer Activity

Fluorinated biphenyls have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[13] One notable example is the inhibition of CYP17A1 for the treatment of prostate cancer.[10]

Caption: Workflow for anticancer drug discovery.

This is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture:

-

Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the fluorinated biphenyl compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Fluorinated biphenyls have shown potential in this area, with some derivatives exhibiting activity against clinically relevant pathogens.[12][15]

Caption: Workflow for antimicrobial drug discovery.

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation:

-

Prepare a serial two-fold dilution of the fluorinated biphenyl compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Prepare a standardized inoculum of the test microorganism.

-

-

Inoculation:

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

-

Incubation:

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

-

MIC Determination:

-

Visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion and Future Directions

Fluorinated biphenyl compounds represent a highly versatile and promising class of molecules in drug discovery. Their unique physicochemical properties, imparted by the strategic incorporation of fluorine, have led to the development of potent and selective agents with a wide range of biological activities. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds.

Future research in this area will likely focus on:

-

Exploring Novel Biological Targets: The biphenyl scaffold is amenable to further diversification, opening up possibilities for targeting a wider range of diseases.

-

Structure-Activity Relationship (SAR) Studies: Deeper understanding of how the position and number of fluorine substituents influence biological activity will enable more rational drug design.

-

Advanced Drug Delivery Systems: Formulating fluorinated biphenyl compounds into novel drug delivery systems could further enhance their therapeutic efficacy and safety profiles.

By continuing to explore the rich chemistry of fluorinated biphenyls and employing rigorous biological evaluation strategies, the scientific community is well-positioned to unlock new and effective treatments for a host of human diseases.

References

- The role of early in vivo toxicity testing in drug discovery toxicology. PubMed.

- Drug development | Preclinical, in vivo, ADME. Labtoo.

- [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen]. PubMed.

- The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. Ningbo Inno Pharmchem Co.,Ltd.

- In Vitro Assays for Screening Small Molecules. PubMed.

- Fluorine- and Trifluoromethyl-Substituted Biphenyl Derivatives: Promising Antimicrobial Agents Targeting Escherichia coli FabH. PubMed.

- Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach.

- Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PubMed Central.

- The Biological Frontier of Fluorinated Biphenyls: A Technical Guide. Benchchem.

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.

- Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed Central.

- The Role of Fluorine Substitution in Biphenyl Methylene Imidazole-Type CYP17 Inhibitors for the Treatment of Prost

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Anticancer efficacy of biphenyl‐based compounds in published research studies.. Wiley Online Library.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.

- Biological deeds of Biphenyl deriv

- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Ningbo Inno Pharmchem Co.,Ltd.

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. nbinno.com [nbinno.com]

- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 9. [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fluorine- and Trifluoromethyl-Substituted Biphenyl Derivatives: Promising Antimicrobial Agents Targeting Escherichia coli FabH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Potent Menin-MLL Inhibitors: A Technical Guide to Benzonitrile Derivatives

Introduction: Targeting the Menin-MLL Axis in Acute Leukemia

Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are characterized by aggressive progression and poor prognosis.[1] These chromosomal translocations generate MLL fusion proteins that are potent oncogenic drivers. The leukemogenic activity of these fusion proteins is critically dependent on their interaction with Menin, a scaffold protein encoded by the MEN1 gene.[1] Menin acts as an essential cofactor, tethering the MLL fusion protein to chromatin and enabling the aberrant expression of downstream target genes, most notably HOXA9 and MEIS1, which are crucial for maintaining the leukemic state.[1][2] The dependency of MLL-rearranged leukemias on the Menin-MLL interaction has made this protein-protein interaction (PPI) a compelling therapeutic target. This guide provides an in-depth technical overview of the discovery and preclinical validation of a promising class of Menin-MLL inhibitors based on a benzonitrile scaffold.

The Menin-MLL Signaling Pathway: A Driver of Leukemogenesis

The interaction between Menin and the N-terminus of MLL (which is retained in all MLL fusion proteins) is a critical node in the signaling cascade that drives leukemogenesis. This interaction is essential for the recruitment of the MLL fusion protein complex to target gene promoters, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) and subsequent gene activation. The upregulation of HOXA9 and MEIS1 is a hallmark of MLL-rearranged leukemias and is directly responsible for the block in hematopoietic differentiation and the enhanced self-renewal of leukemic stem cells.[1][2]

Caption: The Menin-MLL signaling pathway driving leukemogenesis and its inhibition by benzonitrile derivatives.

Discovery of Benzonitrile Derivatives as Menin-MLL Inhibitors

The journey to identify small molecule inhibitors of the Menin-MLL interaction began with high-throughput screening (HTS) of large chemical libraries. One such screen identified a hydroxymethylpiperidine-containing compound, MLS001171971 (MIV-1), as a modest inhibitor of the Menin-MLL interaction with a half-maximal inhibitory concentration (IC50) of 12.8 µM.[3]

From Hit to Lead: The Emergence of the Benzonitrile Pharmacophore

Structure-activity relationship (SAR) studies were initiated to identify the essential pharmacophoric elements of MIV-1. This led to the synthesis and evaluation of a series of analogs, including 4-(3-(4-benzhydrylpiperidin-1-yl)propoxy)benzonitrile.[3] These early SAR studies revealed the critical importance of the benzonitrile moiety for potent inhibition of the Menin-MLL interaction. Removal of the nitrile group resulted in a dramatic loss of activity, with the IC50 value increasing to over 250 µM.[3]

Structure-Activity Relationship (SAR) of Benzonitrile Derivatives

Further optimization focused on modifications to the hydrophobic head group region of the molecule. The following table summarizes the SAR for a selection of benzonitrile derivatives, highlighting the impact of these modifications on their inhibitory potency.

| Compound ID | R1 Group | R2 Group | IC50 (µM)[3] |

| 3 | H | Phenyl | >250 |

| 2 | OH | Phenyl | 10.8 |

| 5 | OH | H | 234 |

| 7 | OH | n-Butyl | 11.2 |

| 8 | OH | Cyclopropyl | 10.5 |

| 13 (MIV-4) | OH | 3-Fluorophenyl | 5.5 |

Data extracted from He et al., J Med Chem, 2014.[3]

These data demonstrate that a hydroxyl group at the R1 position and a bulky hydrophobic substituent at the R2 position are crucial for potent inhibitory activity. The introduction of a fluorine atom at the 3-position of the phenyl ring in compound 13 (MIV-4) led to a two-fold improvement in potency, likely due to favorable dipolar interactions with the protein backbone.[3]

Experimental Protocols for the Evaluation of Benzonitrile-Based Menin-MLL Inhibitors

The following protocols represent a self-validating system for the preclinical assessment of novel Menin-MLL inhibitors.

Experimental Workflow

Caption: A typical experimental workflow for the preclinical evaluation of Menin-MLL inhibitors.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is employed to quantify the binding affinity of inhibitors to Menin.

Principle: A fluorescently labeled MLL-derived peptide (tracer) binds to the Menin protein, resulting in a high fluorescence polarization signal. In the presence of a competitive inhibitor, the tracer is displaced from Menin, leading to a decrease in the polarization signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Phosphate-buffered saline (PBS) supplemented with 0.02% Bovine γ-Globulin and 4% DMSO. Add 0.01% Triton X-100 immediately before use.

-

Menin Protein: Purified recombinant human Menin protein.

-

Fluorescent Tracer: A FAM-labeled MLL peptide (e.g., FAM-MM2) at a stock concentration of 1 µM.

-

Test Compounds: Serially dilute the benzonitrile derivatives in DMSO.

-

-

Assay Procedure:

-

In a 96-well black, low-volume microplate, add 2 µL of the serially diluted test compounds.

-

Add 48 µL of a pre-mixed solution of Menin protein and the fluorescent tracer in assay buffer to each well. The final concentration of the tracer should be 2 nM, and the Menin concentration should be at its Kd value for the tracer.

-

Incubate the plate at room temperature for 30 minutes with gentle shaking to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

-

Data Analysis:

-